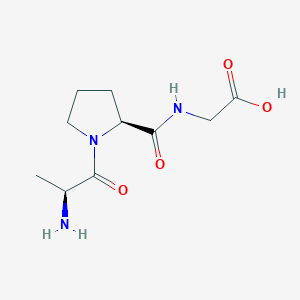
H-丙氨酸-脯氨酸-甘氨酸-OH
描述
The compound H-Ala-pro-gly-OH is a tripeptide consisting of the amino acids alanine, proline, and glycine Tripeptides are short chains of three amino acids linked by peptide bonds
科学研究应用
H-Ala-pro-gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.
作用机制
Target of Action
The primary target of the compound H-Ala-Pro-Gly-OH, also known as Ala-Pro-Gly tripeptide, is the enzyme protocollagen proline hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of connective tissues in animals .
Mode of Action
The interaction of H-Ala-Pro-Gly-OH with protocollagen proline hydroxylase is complex. The tripeptide acts as a substrate for the enzyme, participating in the hydroxylation of proline residues in the X-Pro-Gly sequence, where X is any amino acid . This hydroxylation is a key step in the stabilization of the collagen triple helix .
Biochemical Pathways
The action of H-Ala-Pro-Gly-OH affects the collagen biosynthesis pathway. Specifically, it influences the hydroxylation of proline residues, a critical post-translational modification in the formation of stable collagen molecules . The downstream effects include the enhanced formation and stability of collagen triple helices, contributing to the structural integrity of connective tissues .
Result of Action
The molecular effect of H-Ala-Pro-Gly-OH action is the increased hydroxylation of proline residues in collagen, leading to the formation of hydroxyproline . This modification enhances the stability of the collagen triple helix. At the cellular level, this can lead to increased production and secretion of stable collagen molecules, potentially enhancing the integrity and function of connective tissues .
生化分析
Biochemical Properties
H-Ala-pro-gly-OH: plays a crucial role in biochemical reactions, particularly in the synthesis and modification of collagen. It serves as a substrate for protocollagen proline hydroxylase, an enzyme responsible for the hydroxylation of proline residues in collagen . This hydroxylation is essential for the stability and function of collagen fibers. The interaction between H-Ala-pro-gly-OH and protocollagen proline hydroxylase involves the binding of the tripeptide to the enzyme’s active site, facilitating the hydroxylation process. Additionally, H-Ala-pro-gly-OH can act as an inhibitor for certain enzymes, such as dipeptidyl peptidase IV (DPP IV), which plays a role in the degradation of incretin hormones .
Cellular Effects
H-Ala-pro-gly-OH: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fibroblasts, this tripeptide has been shown to promote collagen synthesis, thereby enhancing the structural integrity of the extracellular matrix . It also affects cell signaling pathways involved in cell proliferation and differentiation. For example, H-Ala-pro-gly-OH can modulate the activity of signaling molecules such as transforming growth factor-beta (TGF-β), which is known to regulate collagen production and other cellular functions. Furthermore, the tripeptide can impact gene expression by influencing the transcription of genes involved in collagen synthesis and other metabolic processes.
Molecular Mechanism
The molecular mechanism of H-Ala-pro-gly-OH involves its interaction with various biomolecules, leading to enzyme activation or inhibition and changes in gene expression. The tripeptide binds to the active site of protocollagen proline hydroxylase, facilitating the hydroxylation of proline residues in collagen . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, H-Ala-pro-gly-OH can inhibit the activity of dipeptidyl peptidase IV (DPP IV) by binding to its active site, thereby preventing the degradation of incretin hormones . These interactions highlight the tripeptide’s role in regulating enzymatic activity and influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Ala-pro-gly-OH can change over time due to its stability, degradation, and long-term impact on cellular function. The tripeptide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that H-Ala-pro-gly-OH can maintain its activity for several hours in vitro, allowing for sustained effects on collagen synthesis and other cellular processes . Long-term exposure to H-Ala-pro-gly-OH in cell culture models has demonstrated its ability to enhance collagen production and improve the structural integrity of the extracellular matrix.
Dosage Effects in Animal Models
The effects of H-Ala-pro-gly-OH vary with different dosages in animal models. At low doses, the tripeptide can promote collagen synthesis and improve tissue repair without causing adverse effects . At high doses, H-Ala-pro-gly-OH may exhibit toxic effects, including disruption of cellular function and induction of apoptosis. Studies in animal models have identified threshold doses at which the tripeptide’s beneficial effects are maximized while minimizing potential toxicity. These findings underscore the importance of optimizing dosage regimens for therapeutic applications of H-Ala-pro-gly-OH .
Metabolic Pathways
H-Ala-pro-gly-OH: is involved in several metabolic pathways, including collagen synthesis and degradation. The tripeptide serves as a substrate for protocollagen proline hydroxylase, which hydroxylates proline residues in collagen . This modification is essential for the stability and function of collagen fibers. Additionally, H-Ala-pro-gly-OH can interact with other enzymes and cofactors involved in collagen metabolism, influencing metabolic flux and metabolite levels. The tripeptide’s role in these pathways highlights its importance in maintaining the structural integrity of the extracellular matrix.
Transport and Distribution
Within cells and tissues, H-Ala-pro-gly-OH is transported and distributed through various mechanisms. The tripeptide can be taken up by cells via specific transporters or endocytosis, allowing it to reach its target sites within the cell . Once inside the cell, H-Ala-pro-gly-OH can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the tripeptide’s activity and function, as they determine its availability and concentration at the site of action.
Subcellular Localization
The subcellular localization of H-Ala-pro-gly-OH is essential for its activity and function. The tripeptide can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, H-Ala-pro-gly-OH may be localized to the endoplasmic reticulum, where it interacts with protocollagen proline hydroxylase to facilitate collagen synthesis. The tripeptide’s localization to specific subcellular compartments ensures its effective participation in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-pro-gly-OH typically involves the stepwise coupling of the amino acids alanine, proline, and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma Pure.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the synthesis of H-Ala-pro-gly-OH can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, solution-phase synthesis methods may be employed for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
化学反应分析
Types of Reactions
H-Ala-pro-gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
H-Lys-Ala-Val-Gly-OH: A lysine-containing tetrapeptide with immunoactive properties.
H-Ala-Cma-Phe-Gly-OH: A cyclic tetrapeptide with unique conformational properties.
H-β-Ala-Pro-Dab-NHBzl: A tripeptide used in cosmetic formulations for its anti-wrinkle effects.
Uniqueness
H-Ala-pro-gly-OH is unique due to its specific sequence of alanine, proline, and glycine, which imparts distinct structural and functional properties. Its small size and simple synthesis make it an ideal model for studying peptide behavior and interactions.
属性
IUPAC Name |
2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTHTQWIQKEDEH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


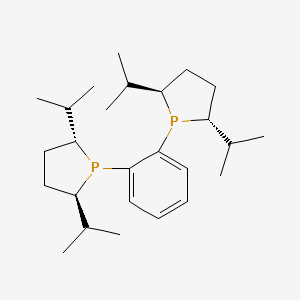




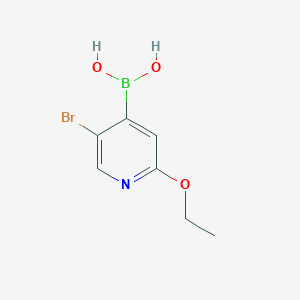
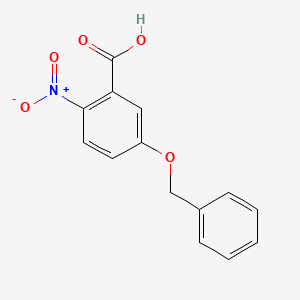

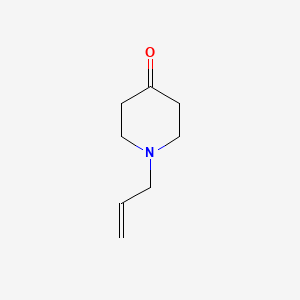
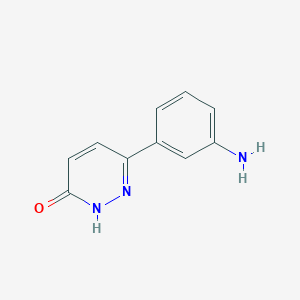
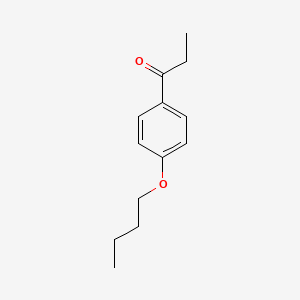
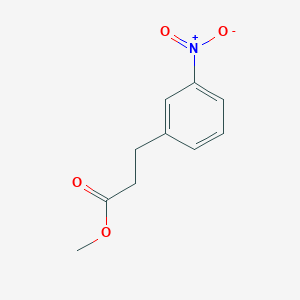
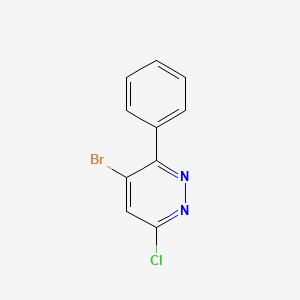
![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
